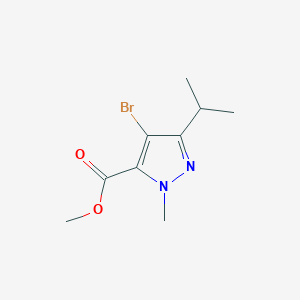

methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-5(2)7-6(10)8(9(13)14-4)12(3)11-7/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRVZPNWIZUQQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1Br)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Agricultural Applications

1. Fungicidal Activity

Methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate has been investigated for its potential as a fungicide. Research indicates that compounds in the pyrazole family exhibit antifungal properties, particularly against phytopathogenic fungi. For instance, related pyrazole derivatives have shown efficacy in treating plant diseases caused by fungi such as Botrytis cinerea and Fusarium spp. .

2. Structure-Activity Relationship Studies

Studies have employed quantitative structure-activity relationship (QSAR) models to assess the effectiveness of various pyrazole derivatives, including this compound. These models help predict the biological activity based on structural features, guiding the development of more potent fungicides .

Pharmaceutical Applications

1. Antimicrobial Properties

Research has suggested that pyrazole derivatives possess antimicrobial properties, making them candidates for pharmaceutical applications. This compound may be explored for its potential in developing new antimicrobial agents .

2. Drug Development

The structural characteristics of this compound allow it to serve as a scaffold for synthesizing novel drugs. Its ability to form hydrogen bonds and interact with biological targets makes it a valuable component in drug discovery programs .

Synthesis and Production

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives and bromoalkanes. Efficient synthetic routes are crucial for scaling up production for commercial applications, particularly in agriculture and pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism by which methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate can be contrasted with related pyrazole derivatives, as detailed below:

Table 1: Key Structural and Functional Comparisons

Key Insights from Comparative Analysis

Substituent Effects on Reactivity :

- The bromine at position 4 in all compounds facilitates electrophilic substitution. However, the presence of a bromomethyl group (e.g., in Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate) introduces a secondary reactive site, enabling cross-coupling or nucleophilic displacement reactions .

- The ester group (COOR) in methyl/ethyl derivatives serves as a leaving group or precursor for hydrolysis to carboxylic acids, critical in prodrug design .

Impact on Physical Properties: Solubility: The hydroxymethyl substituent in (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol increases water solubility compared to ester-containing analogs .

Functional Group Interplay :

- The isopropyl group in the reference compound introduces steric hindrance, which may slow reaction kinetics compared to less bulky analogs like Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate .

- Hydrogen bonding capacity varies significantly: carboxylic acid derivatives (e.g., 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid) form stronger intermolecular interactions than esters, affecting aggregation and solubility .

Synthetic Utility :

- Ethyl ester derivatives (e.g., Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) are often intermediates in Suzuki-Miyaura couplings due to their balance of stability and reactivity .

- Discontinued status of the reference compound may reflect challenges in synthesis or market demand, though analogs remain viable for targeted applications .

Biological Activity

Methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 300.15 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests demonstrated significant activity against several pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 |

| 10 | Escherichia coli | 0.30 | 0.35 |

| This compound | Candida albicans | TBD | TBD |

The compound showed promising results in inhibiting biofilm formation, which is critical for treating infections caused by biofilm-forming bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with several compounds exhibiting significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| NCI-H460 | TBD | |

| SF-268 | TBD |

In particular, derivatives similar to this compound have shown inhibition of cell growth and induced apoptosis in cancer cells . The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class can inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Case Study: Inhibition of COX Enzymes

In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Q & A

Q. What are the common synthetic routes for methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclization of substituted hydrazines with β-ketoesters to form the pyrazole core. Bromination at the 4-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Isopropyl and methyl substituents are introduced via alkylation or nucleophilic substitution. Post-synthesis, purification is performed via column chromatography, and intermediates are characterized using -NMR and IR spectroscopy to confirm regioselectivity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- NMR : - and -NMR identify substituent positions and verify the absence of regioisomers.

- IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]). For crystalline samples, X-ray diffraction (using SHELX programs) resolves bond lengths and angles, with hydrogen bonding patterns analyzed via graph-set notation .

Q. What in vitro assays are used to screen its biological activity?

Standard assays include:

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.

- Enzyme Inhibition : Kinase or protease inhibition measured via fluorescence-based assays.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Activity is compared to structurally similar pyrazoles (e.g., ethyl 3-chloro-1-methyl derivatives) to assess substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between batches?

Discrepancies (e.g., unexpected -NMR shifts) are addressed by:

Q. What strategies optimize its crystallinity for X-ray studies?

Crystallization is enhanced via:

- Solvent Screening : Slow evaporation in polar/non-polar solvent mixtures (e.g., DCM/hexane).

- Hydrogen Bond Engineering : Introducing co-crystallizing agents (e.g., carboxylic acids) to stabilize lattice interactions.

- SHELX Refinement : Multi-cycle refinement with anisotropic displacement parameters improves accuracy. Hydrogen bonding networks are analyzed using graph-set descriptors (e.g., R(8) motifs) .

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

The bromine atom at C4 participates in Suzuki-Miyaura couplings, but steric hindrance from the isopropyl group at C3 can reduce reactivity. Computational studies (e.g., Fukui indices) predict electrophilic regions. Experimental validation involves:

- Pd-Catalyzed Reactions : Screening ligands (e.g., XPhos) to improve yields.

- Kinetic Monitoring : HPLC tracks reaction progress under varying temperatures .

Q. What methodologies elucidate its metabolic stability in pharmacokinetic studies?

- Microsomal Incubation : Liver microsomes (human/rat) assess phase I metabolism (CYP450-mediated).

- LC-MS/MS : Identifies metabolites (e.g., ester hydrolysis products).

- Comparative Analysis : Stability is benchmarked against analogs (e.g., ethyl vs. methyl esters) to evaluate steric/electronic effects on degradation .

Data Analysis and Mechanistic Studies

Q. How are structure-activity relationships (SAR) derived for this compound?

SAR studies involve:

- Analog Synthesis : Modifying substituents (e.g., replacing Br with Cl or CF).

- Biological Profiling : Testing analogs in parallel assays (e.g., IC comparisons).

- 3D-QSAR Modeling : CoMFA or CoMSIA maps electrostatic/hydrophobic interactions influencing activity .

Q. What computational tools predict its interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify binding poses.

- MD Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories.

- Pharmacophore Mapping : Highlights critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Q. How are batch-to-batch impurities characterized and controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.